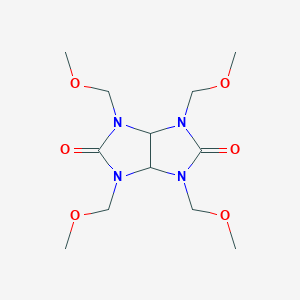

1,3,4,6-Tetrakis(methoxymethyl)glycoluril

Description

The exact mass of the compound Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJGMGAMHFMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066202 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17464-88-9 | |

| Record name | MX 270 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, a versatile cross-linking agent with applications in various fields, including polymer chemistry and materials science.[1][2][3] This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Introduction

This compound is a derivative of glycoluril, a heterocyclic compound. It is a white crystalline solid at room temperature.[1] The molecule is characterized by a rigid bicyclic core with four methoxymethyl groups, which impart unique solubility and reactivity properties. Its primary application lies in its function as a cross-linking agent for polymers containing hydroxyl, carboxyl, or amide groups, enhancing the thermal and chemical stability of the resulting materials.[3]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of glycoluril with formaldehyde to form the intermediate, tetramethylol glycoluril. This intermediate is then etherified with methanol in the presence of an acid catalyst to yield the final product.

Chemical Reaction

Caption: Synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis and characterization of this compound.

Synthesis of Tetramethylol Glycoluril (Intermediate)

A general procedure for the synthesis of the tetramethylol intermediate involves the reaction of glycoluril with an excess of formaldehyde in an alkaline solution.[4]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend glycoluril (1 mole equivalent) and paraformaldehyde (4.4 mole equivalents) in water.

-

pH Adjustment: Adjust the pH of the suspension to between 10 and 12 by the addition of an alkali solution (e.g., sodium hydroxide).

-

Reaction: Heat the mixture to 50-60°C with stirring. The solids will dissolve, forming a clear solution.

-

Work-up: Concentrate the solution under reduced pressure at 60-70°C to induce crystallization of the tetramethylol glycoluril. The crude product can be purified by recrystallization.

Synthesis of this compound

The etherification of tetramethylol glycoluril is carried out in an acidic methanol solution.[5]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methanol (74 g, 2.30 moles) and concentrated hydrochloric acid (3 ml).

-

Addition of Intermediate: Add tetramethylol glycoluril (30 g, 0.11 moles) to the acidic methanol solution.

-

Reaction: Stir the reaction mixture at 55°C. The reaction is complete when all the tetramethylol glycoluril has dissolved (approximately 1 hour).

-

Purification: Remove the solvent by evaporation. The resulting product can be recrystallized from benzene to yield this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₄O₆ | [6] |

| Molecular Weight | 318.33 g/mol | [6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 116-118 °C | [5] |

| Yield | 95% | [5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include:

-

C-H stretch: ~2950-2850 cm⁻¹

-

C=O stretch (amide): ~1720-1700 cm⁻¹

-

C-O-C stretch (ether): ~1250-1050 cm⁻¹[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

-

¹H NMR: Three distinct signals are anticipated: a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-N-CH₂-O-) protons, and a singlet for the methine (CH) protons of the glycoluril backbone.[3]

-

¹³C NMR: Signals corresponding to the carbonyl carbons, the methine carbons of the backbone, the methylene carbons, and the methoxy carbons are expected.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak would correspond to the molecular weight of 318.33 g/mol .

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound. The two-step process, involving methylolation followed by etherification, provides a high yield of the desired product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals working on the development of new materials and formulations where this cross-linking agent can be utilized.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 17464-88-9 | FT40330 [biosynth.com]

- 3. This compound | 17464-88-9 | Benchchem [benchchem.com]

- 4. US2697714A - Production of tetramethylol glycoluril - Google Patents [patents.google.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scbt.com [scbt.com]

Physical and chemical properties of Tetrakis(methoxymethyl)glycoluril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(methoxymethyl)glycoluril is a versatile chemical compound with significant applications in polymer chemistry, materials science, and potentially in the pharmaceutical and biomedical fields through its derivatives. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Introduction

Tetrakis(methoxymethyl)glycoluril, also known by synonyms such as Tetramethoxymethylglycoluril, is a derivative of glycoluril, a bicyclic compound containing two fused urea rings. The attachment of four methoxymethyl groups to the glycoluril scaffold imparts unique solubility and reactivity characteristics.[1] Its primary industrial application is as a crosslinking agent for thermosetting resins, particularly in coatings and adhesives, where it enhances durability, heat resistance, and chemical stability. While the direct biological activity of Tetrakis(methoxymethyl)glycoluril is not extensively documented, its derivatives, notably the macrocyclic cucurbit[n]urils, are subjects of intensive research in drug delivery and biomedical applications for their ability to encapsulate guest molecules.[2]

Physical and Chemical Properties

Tetrakis(methoxymethyl)glycoluril is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and some organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Tetrakis(methoxymethyl)glycoluril

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₄O₆ | [3][4][5] |

| Molecular Weight | 318.33 g/mol | [3][4][5] |

| CAS Number | 17464-88-9 | [4][5] |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | 90-110 °C | [1] |

| Boiling Point | 454.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.243 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| InChI Key | XGQJGMGAMHFMAO-UHFFFAOYSA-N | [3] |

| SMILES | COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC | [3] |

Experimental Protocols

Synthesis of Tetrakis(methoxymethyl)glycoluril

The synthesis of Tetrakis(methoxymethyl)glycoluril is typically achieved through the etherification of tetramethylol glycoluril. The following protocol is a representative method.

Materials:

-

Tetramethylol glycoluril

-

Methanol

-

Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution (20-25%)

-

Benzene (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add methanol and a catalytic amount of concentrated acid (e.g., 3 mL of concentrated HCl to 74 g of methanol).

-

To this acidic methanol solution, add tetramethylol glycoluril (e.g., 30 g).

-

Heat the reaction mixture to approximately 55 °C with continuous stirring. The reaction is complete when all the tetramethylol glycoluril has dissolved, which typically takes about one hour.[6]

-

Cool the resulting clear solution to room temperature (around 22 °C).

-

Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached.[6]

-

If a salt precipitates, it can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure at a temperature of 50-60 °C to remove excess methanol.

-

Upon standing, the product will crystallize from the concentrated solution.

-

The crystalline product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as benzene.[6]

-

The purified crystals are dried under vacuum to yield the final product.

Synthesis and Purification Workflow

Analytical Characterization

The purity and identity of the synthesized Tetrakis(methoxymethyl)glycoluril can be confirmed using various analytical techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 analytical column (e.g., 3.9 x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[6]

-

Flow Rate: 0.75 mL/min.[6]

-

Column Temperature: 25 °C.[6]

-

Injection Volume: 5 µL.[6]

-

Detection: UV detector at 220 nm.[6]

-

Expected Outcome: A major peak corresponding to Tetrakis(methoxymethyl)glycoluril, with the purity calculated from the peak area.

3.2.2. Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Expected Outcome: The IR spectrum should confirm the presence of characteristic functional groups and the absence of the O-H stretching vibration (from the starting material, tetramethylol glycoluril) between 3200-3600 cm⁻¹. Key absorption bands include those for C-O stretching.[6]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Method: ¹H NMR and ¹³C NMR spectroscopy.

-

Expected Outcome: The NMR spectra will provide detailed structural information, confirming the presence of the methoxymethyl groups and the glycoluril backbone.

Applications

Crosslinking Agent in Coatings and Resins

The primary application of Tetrakis(methoxymethyl)glycoluril is as a crosslinking agent in thermosetting powder coatings, photoresists, and hydrogels.[4][7] Under thermal conditions and often with an acid catalyst, the methoxymethyl groups can react with functional groups on polymer backbones, such as hydroxyl (-OH), carboxyl (-COOH), and amide (-CONH₂) groups. This reaction forms a durable, three-dimensional crosslinked network, which enhances the hardness, chemical resistance, and thermal stability of the resulting material.

References

- 1. guidechem.com [guidechem.com]

- 2. 1,3,4,6-Tetrakis(methoxymethyl)glycoluril | 17464-88-9 | Benchchem [benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound CAS#: 17464-88-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. This compound | 17464-88-9 [chemicalbook.com]

In-Depth Technical Guide to the Structural Analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMG), a significant crosslinking agent and synthetic building block. This document collates available physicochemical properties, detailed experimental protocols for its synthesis and analysis, and presents a thorough examination of its structural and spectroscopic data. Due to the limited availability of specific crystallographic data for TMG in the public domain, this guide also incorporates data from closely related glycoluril derivatives to provide a robust understanding of its molecular architecture. The guide is intended to be a valuable resource for researchers in materials science, medicinal chemistry, and drug development.

Introduction

This compound, also known by its CAS Number 17464-88-9, is a functionalized derivative of glycoluril. The core glycoluril structure is a rigid, bicyclic bis-urea, which imparts unique properties to its derivatives.[1][2] The four methoxymethyl groups appended to the nitrogen atoms of the glycoluril scaffold enhance its solubility and reactivity, making it a versatile molecule in various applications.[2][3]

TMG is primarily utilized as a crosslinking agent in the formulation of resins, coatings, and adhesives, where it improves the thermal and chemical stability of the final products.[3] In the pharmaceutical and drug development sectors, the glycoluril scaffold is of interest for the synthesis of host molecules for drug delivery systems and as a precursor for novel therapeutic agents.[4] A thorough understanding of its three-dimensional structure and chemical properties is paramount for its effective application and for the design of new materials and drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17464-88-9 | [5] |

| Molecular Formula | C₁₂H₂₂N₄O₆ | [5] |

| Molecular Weight | 318.33 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 90-110 °C | [6] |

| Solubility | Soluble in water | [2][6] |

| Density | 1.244 g/cm³ | [6] |

| Boiling Point | 454.674 °C at 760 mmHg | [6] |

| Flash Point | 228.779 °C | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of glycoluril with formaldehyde and methanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycoluril (1 mole)

-

Formaldehyde (4 moles, typically as a 37% aqueous solution)

-

Methanol (excess, as solvent and reagent)

-

Acid catalyst (e.g., hydrochloric acid or a cation exchange resin)

-

Sodium hydroxide solution (for neutralization)

-

Benzene (for recrystallization)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add an excess of methanol and the acid catalyst.

-

Add glycoluril to the mixture.

-

Slowly add formaldehyde to the reaction mixture while maintaining the temperature at approximately 55 °C.

-

Stir the reaction mixture until all the glycoluril has dissolved.

-

After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 8.

-

Filter the resulting salt precipitate.

-

Concentrate the filtrate under reduced pressure to yield a white crystalline precipitate of this compound.

-

The crude product can be purified by recrystallization from benzene to yield a product with a melting point of 116-118 °C.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Structural Analysis

X-ray Crystallography

Table 2: Expected Bond Lengths and Angles for the Glycoluril Core (based on related structures)

| Bond/Angle | Expected Value | Reference |

| C=O Bond Length | ~1.22 Å | [8] |

| N-C(O) Bond Length | ~1.36 Å | [8] |

| N-C(bridgehead) Bond Length | ~1.46 Å | [8] |

| C-C(bridgehead) Bond Length | ~1.55 Å | [8] |

| N-C-N Angle | ~110-112° | [8] |

| C-N-C(O) Angle | ~112-114° | [8] |

| N-C(O)-N Angle | ~110-112° | [8] |

Spectroscopic Analysis

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported and provides key structural information.

Table 3: ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C=O (glycoluril) | 158.07 | [7] |

| CH (bridgehead) | 74.54 | [7] |

| -CH₂-O- | 66.85 | [7] |

| -O-CH₃ | 55.59 | [7] |

¹H NMR: While a fully assigned ¹H NMR spectrum is not available, predictions based on the structure suggest the presence of signals corresponding to the methine protons on the glycoluril backbone and the protons of the methoxymethyl groups.

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The absence of an O-H stretching vibration (3200-3600 cm⁻¹) and the presence of C-O stretching bands confirm the formation of the ether linkages.[7]

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O Stretch (glycoluril) | ~1700-1750 | [9] |

| C-O Stretch (ether) | ~1170 and ~1220 | [7] |

| C-H Stretch | ~2800-3000 | General |

Experimental Protocols for Structural Analysis

X-ray Crystallography

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as benzene or a mixture of solvents.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignment.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl plates). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in Structural Characterization

The following diagram illustrates the interconnectedness of different analytical techniques in elucidating the structure of this compound.

Caption: Logical flow for the structural characterization of TMG.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. While a complete set of experimental data for this specific molecule is not fully available in the public literature, this guide has compiled the existing information and supplemented it with data from analogous compounds to present a comprehensive structural profile. The provided experimental protocols and logical diagrams offer a clear framework for researchers working with this and related glycoluril derivatives. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive and complete structural elucidation of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Host-guest chemistry of glycoluril-based compounds

An In-depth Technical Guide to the Host-Guest Chemistry of Glycoluril-Based Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoluril is a remarkably versatile building block in supramolecular chemistry, forming the foundation for several classes of sophisticated host molecules.[1] Its rigid, hydrogen-bond-donating ureidyl structure is central to the construction of hosts like the barrel-shaped cucurbit[n]urils and acyclic molecular clips.[1][2] These compounds exhibit advanced host-guest properties, capable of binding a diverse array of guest molecules through a combination of non-covalent interactions. This ability to form stable complexes has positioned glycoluril-based hosts at the forefront of applications ranging from drug delivery and molecular sensing to the development of novel supramolecular materials.[1][3] This guide provides a comprehensive technical overview of the core principles of their host-guest chemistry, quantitative binding data, key experimental protocols, and primary applications.

Core Glycoluril-Based Host Architectures

The host-guest chemistry of glycoluril derivatives is largely defined by two major structural classes: cucurbit[n]urils and acyclic molecular clips.

Cucurbit[n]urils (CB[n])

Cucurbit[n]urils are macrocyclic compounds made up of 'n' glycoluril units linked by methylene bridges.[1] The resulting pumpkin-like shape features a hydrophobic inner cavity and two polar, carbonyl-lined portals.[4][5] This unique structure drives their remarkable molecular recognition properties.

-

Host-Guest Interactions: Binding is primarily driven by the hydrophobic effect, where high-energy water molecules are expelled from the cavity upon guest inclusion.[5] This is often coupled with strong ion-dipole interactions between cationic guests and the electron-rich carbonyl portals.[4][5]

-

Selectivity: The size of the cavity is dictated by the number of glycoluril units (n), leading to high selectivity for guests of complementary size and shape.[5][6] For instance, CB[7] binds small gas molecules, CB[6] accommodates aliphatic chains, CB[8] is ideal for aromatic and polycyclic guests, and the larger CB[9] can simultaneously bind two complementary guest molecules in a ternary complex.[5][6] CB[8], in particular, is known for forming exceptionally stable complexes, with binding affinities surpassing even the biological avidin-biotin system.[5]

Acyclic Glycoluril Hosts (Molecular Clips)

These hosts are typically formed by the condensation of two glycoluril units, often bridged by aromatic "sidewalls" to create a rigid, C-shaped or U-shaped cleft.[10][11] Unlike the fully enclosed cavity of CB[n], the open cavity of molecular clips allows for the binding of planar aromatic guests.

-

Host-Guest Interactions: The binding mechanism is a cooperative interplay of multiple non-covalent forces. Key interactions include π-π stacking between the aromatic sidewalls of the host and the guest, hydrogen bonding between the guest's functional groups (e.g., hydroxyl groups of resorcinol) and the host's urea carbonyl groups, and a general "cavity effect".[11][12] For cationic guests, cation-π interactions with the electron-rich aromatic walls can significantly enhance binding affinity.[9]

-

Structural Influence: The geometry and electronic properties of the clip are crucial. The distance between the TTF sidewalls and the π-donor ability in tetrathiafulvalene-based clips, for example, are fundamental parameters for binding electron-accepting guests.[13] Isomerization, such as the mutual orientation of aromatic sidewalls, can create different binding sites and mechanisms on the same glycoluril core.[14]

Quantitative Binding Data

The affinity between a host and guest is quantified by the association constant (Kₐ). The tables below summarize representative binding data for prominent glycoluril-based systems.

Table 1: Association Constants (Kₐ) and Thermodynamic Data for Glycoluril Molecular Clips

| Host Compound | Guest Compound | Kₐ (M⁻¹) | Temperature (K) | Thermodynamic Parameters | Source(s) |

|---|---|---|---|---|---|

| Clip 1 (oppositely directed sidewalls) | Resorcinol | 2340 | 283 | ΔH = -8.9 kcal/mol | [14] |

| Clip 2 (sidewalls in same direction) | Resorcinol (Inner Site) | 2520 | 283 | ΔH = -8.9 kcal/mol | [14] |

| Clip 2 (sidewalls in same direction) | Resorcinol (Outer Site) | 650 | 283 | ΔH = -19.8 kcal/mol | [14] |

| Naphthalene-walled Clip (H1) | Planar Cationic Dyes | 10³ - 10⁸ | Not Specified | - | [9] |

| Anthracene-walled Clip (H2) | Planar Cationic Dyes | ~10-fold > H1 | Not Specified | Binding enhanced by π-extension |[9] |

Table 2: Representative Association Constants (Kₐ) and Cavity Properties for Cucurbit[n]urils

| Host Compound | Guest Type | Representative Kₐ (M⁻¹) | Cavity Volume (ų) | Key Features | Source(s) |

|---|---|---|---|---|---|

| Cucurbit[7]uril (CB[7]) | Small gases, hydrocarbons | - | 68 | Binds small, volatile molecules | [5] |

| Cucurbit[6]uril (CB[6]) | Aliphatic chains (e.g., alkylamines) | Moderate | ~164 | Size-selective for linear chains | [5][6] |

| Cucurbit[8]uril (CB[8]) | Adamantane/Ferrocene derivatives | Up to 10¹⁷ | 242 | Forms ultra-high affinity complexes | [4][5] |

| Cucurbit[9]uril (CB[9]) | Two guests (e.g., viologen + aromatic) | - | ~479 | Forms 1:1:1 ternary complexes | [4][6] |

| Cucurbit[10]uril (CB[10]) | Small host molecules, metal complexes | - | 691 | Can encapsulate other macrocycles |[5][6] |

Experimental Protocols for Studying Host-Guest Interactions

Several biophysical and analytical techniques are employed to characterize the binding and thermodynamics of glycoluril host-guest systems.[15][16][17]

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for confirming complex formation and determining binding constants by monitoring changes in the chemical shifts of protons on the host or guest upon complexation.[7][14][18]

Protocol:

-

Preparation: Prepare accurate stock solutions of the host and guest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution at a fixed concentration.

-

Titration: Add precise aliquots of the guest stock solution to the NMR tube containing the host solution.

-

Data Acquisition: After each addition, allow the solution to equilibrate and record a new ¹H NMR spectrum.

-

Analysis: Monitor the chemical shift (δ) of specific host or guest protons that are sensitive to the binding event.

-

Calculation: Plot the change in chemical shift (Δδ) against the molar ratio of guest to host. Fit this binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[19]

Fluorescence Spectroscopy

This technique is highly sensitive and ideal when either the host or guest is fluorescent, or when a competitive binding assay can be designed.[8][20]

Protocol:

-

Preparation: Prepare stock solutions of the host and guest. At least one component (host, guest, or a competitive indicator) must have a fluorescent signal that changes upon binding.

-

Titration: In a cuvette, place a fixed concentration of the fluorescent species. Sequentially add aliquots of the non-fluorescent binding partner.

-

Measurement: After each addition and equilibration, record the fluorescence emission spectrum.

-

Analysis: Plot the change in fluorescence intensity at a fixed wavelength against the concentration of the titrant.

-

Calculation: Fit the resulting curve to a binding isotherm to determine Kₐ. If a non-fluorescent guest is being studied, an Indicator-Displacement Assay (IDA) can be used, where the guest displaces a fluorescent indicator from the host's cavity, causing a measurable change in fluorescence.[21]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization, as it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kₐ, binding enthalpy (ΔH), and stoichiometry (n).[15][22]

Protocol:

-

Preparation: Prepare precisely concentrated solutions of the host and guest in the same buffer to minimize heats of dilution. Degas the solutions thoroughly.

-

Loading: Load the host solution into the sample cell and the guest solution into the injection syringe of the calorimeter.

-

Titration: Set up an automated experiment to perform a series of small, timed injections of the guest into the host solution while maintaining a constant temperature.

-

Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

-

Analysis: Integrate the peaks in the raw data (power vs. time) to generate a binding isotherm of heat change per mole of injectant versus the molar ratio of guest to host.

-

Calculation: Fit this isotherm to a thermodynamic binding model. The fit directly yields Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to clarify complex workflows and relationships in host-guest chemistry.

Caption: General experimental workflow for determining host-guest binding parameters.

Caption: Key non-covalent forces in molecular clip-guest binding.

Applications in Research and Drug Development

The unique recognition properties of glycoluril-based hosts have led to their exploration in numerous high-impact areas.

-

Drug Delivery and Formulation: Cucurbiturils can encapsulate drug molecules, enhancing their solubility, stability, and bioavailability.[3][23][24] This encapsulation can also reduce drug toxicity by shielding the drug from healthy tissues until it reaches its target.[3] Acyclic oligomers have also been investigated to improve the solubility of hydrophobic drugs.[1]

-

Drug Sequestration and Reversal: A significant application is the sequestration of drugs in vivo. For example, acyclic glycoluril derivatives have been developed to bind and deactivate neuromuscular blocking agents, offering a method for rapidly reversing anesthesia.[1]

-

Sensing and Diagnostics: Host-guest complexation can be designed to produce a detectable signal, such as a change in fluorescence, upon binding a specific analyte.[4] This has been used to create sensors for various organic molecules and biomolecules.[25]

-

Supramolecular Materials: The self-assembly of glycoluril-based hosts can be harnessed to create responsive materials. For instance, glycoluril dimers have been designed to self-associate into linear oligomers in water, forming supramolecular polymers with potential applications in adaptive and biological materials.[1] Cross-linked polymer networks based on clip homodimers can be selectively degraded by the addition of a competitive guest like resorcinol, creating chemoresponsive materials.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. Glycoluril - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. The Aqueous Supramolecular Chemistry of Cucurbiturils, Pillar[n]arenes and Deep-Cavity Cavitands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. The use of complexation induced proton NMR chemical shifts for structural analysis of host-guest complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00168J [pubs.rsc.org]

- 9. drum.lib.umd.edu [drum.lib.umd.edu]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Modulation and binding properties of extended glycoluril molecular clips [research.chalmers.se]

- 13. BJOC - Glycoluril–tetrathiafulvalene molecular clips: on the influence of electronic and spatial properties for binding neutral accepting guests [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Host–guest chemistry in two-dimensional supramolecular networks - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05256H [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Teaching old indicators even more tricks: binding affinity measurements with the guest-displacement assay (GDA) - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01841D [pubs.rsc.org]

- 22. Size compatibility and concentration dependent supramolecular host–guest interactions at interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescent behaviour in host–guest interactions. Part 3. Fluorescent sensing for organic guests using three types of amino-β-cyclodextrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Versatile Building Block for Cavitand Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) is a highly functionalized derivative of glycoluril, a heterocyclic compound that has garnered significant attention in the field of supramolecular chemistry. Its unique structure, featuring four reactive methoxymethyl groups appended to a rigid bicyclic core, makes it an invaluable building block for the construction of complex host molecules known as cavitands. This technical guide provides a comprehensive overview of TMMG, focusing on its application in the synthesis of cucurbit[n]urils, a prominent class of cavitands with wide-ranging applications in drug delivery, sensing, and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of TMMG is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 17464-88-9 |

| Molecular Formula | C₁₂H₂₂N₄O₆ |

| Molecular Weight | 318.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90-110 °C |

| Boiling Point | 454.7 ± 45.0 °C (Predicted) |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in water |

Synthesis of Cucurbit[n]urils using TMMG: An Experimental Protocol

The synthesis of cucurbit[n]urils, a family of macrocyclic cavitands, can be achieved through the acid-catalyzed condensation of glycoluril and a formaldehyde source. This compound can serve as a key reactant in this process, often in conjunction with unsubstituted glycoluril, to yield a mixture of cucurbit[n]uril homologs. The following protocol is a representative procedure based on established literature.

Materials:

-

Unsubstituted Glycoluril

-

This compound (TMMG)

-

Methanesulfonic acid (neat)

-

Methanol

Procedure:

-

To a reaction flask, add unsubstituted glycoluril (e.g., 19.94 g) and methanesulfonic acid (e.g., 82 mL).

-

Heat the mixture to 80 °C with stirring.

-

Slowly add this compound (e.g., 44.66 g) dropwise to the heated mixture.

-

After the addition is complete, increase the temperature to 100 °C (internal temperature) and maintain for 18 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding methanol (e.g., 410 mL) to the cooled reaction mixture.

-

Collect the resulting beige powder by filtration.

-

The crude product, a mixture of cucurbit[n]urils, can then be analyzed and purified.

Purification:

The separation of the different cucurbit[n]uril homologs (n = 5, 6, 7, 8, etc.) from the crude product mixture is a critical and often challenging step. It typically involves fractional precipitation and/or chromatographic techniques. A common method involves selective precipitation from aqueous solutions containing different salts or by using affinity chromatography.

Characterization:

The resulting cucurbit[n]uril products are typically characterized by a combination of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the relative abundance of the different homologs in the mixture.

-

Mass Spectrometry (e.g., ESI-MS): To identify the specific cucurbit[n]uril species present by their mass-to-charge ratio.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the isolated cucurbit[n]uril homologs.

Quantitative Data

Product Distribution in Cucurbit[n]uril Synthesis

The reaction conditions significantly influence the distribution of the resulting cucurbit[n]uril homologs. The following table provides an example of the approximate yields of different cucurbit[n]urils obtained from a reaction involving TMMG and unsubstituted glycoluril.

| Cucurbit[n]uril | Approximate Yield by ¹H NMR (%) |

| Cucurbit[1]uril | 0 |

| Cucurbit[2]uril | 58 |

| Cucurbit[3]uril | 42 |

| Cucurbit[4]uril | 0 |

| Cucurbit[5]uril | 0 |

| Cucurbit[6]uril | 0 |

| Cucurbit[7]uril | 0 |

Spectroscopic Data of Common Cucurbit[n]urils

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for two of the most common cucurbit[n]urils.

| Cucurbit[n]uril | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |

| Cucurbit[2]uril | ~5.7 (d, 12H), ~5.5 (s, 12H), ~4.2 (d, 12H) | ~156 (C=O), ~73 (CH), ~53 (CH₂) |

| Cucurbit[3]uril | ~5.7 (d, 14H), ~5.5 (s, 14H), ~4.2 (d, 14H) | ~157 (C=O), ~75 (CH), ~54 (CH₂) |

Thermodynamic Parameters of Host-Guest Complexation

Cucurbit[n]urils are renowned for their ability to form stable host-guest complexes with a variety of molecules, including many drugs. The thermodynamic parameters of these interactions are crucial for understanding the binding affinity and mechanism. The following table presents data for the complexation of cucurbit[3]uril (CB[3]) with the drugs nabumetone and naproxen.

| Guest Molecule | logK | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Nabumetone | 4.66 ± 0.01 | -26.7 ± 0.1 | -20.2 ± 0.7 | 6.4 ± 0.8 |

| Naproxen | - | - | - | - |

Data for Naproxen complexation with CB[3] is qualitatively described in the literature but specific thermodynamic parameters were not provided in the searched sources.

Visualizations

Synthesis of Glycoluril

General Synthesis of Cucurbit[n]urils

Experimental Workflow for Cucurbit[n]uril Synthesis and Purification

Host-Guest Relationship in Drug Delivery

Conclusion

This compound is a pivotal precursor in the synthesis of cucurbit[n]urils, a class of cavitands with significant potential in various scientific and therapeutic fields. The methoxymethyl groups provide a reactive handle for the controlled formation of the methylene bridges that define the macrocyclic structure of these host molecules. The ability of cucurbit[n]urils to encapsulate guest molecules, particularly pharmaceuticals, underscores the importance of TMMG as a foundational building block in the development of advanced drug delivery systems. Further research into the precise control of cucurbit[n]uril homolog distribution and the synthesis of novel cavitand structures from TMMG will undoubtedly continue to expand the horizons of supramolecular chemistry.

References

- 1. Host-Guest Interactions of Cucurbit[7]uril with Nabumetone and Naproxen: Spectroscopic, Calorimetric, and DFT Studies in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. Molecular dynamics study of host–guest interactions between anticancer drugs and Cucurbit[8]uril nanocontainer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

Solubility of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4,6-Tetrakis(methoxymethyl)glycoluril, a key crosslinking agent in the formulation of high-performance coatings and resins, exhibits a range of solubility characteristics crucial for its effective application. This technical guide provides a comprehensive overview of its solubility in various organic solvents, drawing from available data and outlining standardized methods for its determination. Understanding the solubility of this compound is paramount for optimizing formulation stability, controlling reaction kinetics, and achieving desired final product properties.

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its empirical determination. The methoxymethyl groups on the glycoluril core significantly influence its solubility profile compared to the parent glycoluril molecule, generally enhancing its compatibility with a broader range of solvents.

Data Presentation: Solubility Profile

The following table summarizes the known qualitative solubility of this compound and related compounds. This information is compiled from technical data sheets of commercial products and scientific literature. It is important to note that "soluble" and "compatible" are qualitative terms and the actual solubility can vary depending on the specific grade of the material, temperature, and the presence of other components in a formulation.

| Solvent/Solvent Class | This compound | Related Glycolurils (e.g., Butylated) | Parent Glycoluril | Melamine-Formaldehyde Resins |

| Water | Soluble[1] | Designed for water-soluble systems[2][3][4] | Slightly soluble in cold water | Varies; some are water-soluble |

| Alcohols (e.g., Methanol, Ethanol, Butanol) | Expected to be soluble | Generally soluble/compatible | Insoluble[5] | Generally soluble |

| Ketones (e.g., Acetone, MEK) | Expected to be soluble | Generally compatible | Insoluble | Limited solubility |

| Esters (e.g., Ethyl Acetate, Butyl Acetate) | Expected to be soluble | Generally compatible | Insoluble | Generally soluble |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Expected to have good compatibility | Generally compatible | Insoluble | Generally soluble |

| Aliphatic Hydrocarbons (e.g., Heptane, Hexane) | Expected to have limited solubility | Generally insoluble | Insoluble | Insoluble |

| Ethers (e.g., Diethyl Ether, THF) | Expected to be soluble | Generally compatible | Slightly soluble in ether[5] | Insoluble in diethyl ether |

| Halogenated Solvents (e.g., Dichloromethane) | Expected to be soluble | Generally compatible | Insoluble | Insoluble in carbon tetrachloride |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Expected to be soluble | Generally compatible | Soluble in DMSO | Soluble in DMF |

Experimental Protocols

Given the lack of extensive quantitative data, researchers and formulation scientists will likely need to determine the solubility of this compound in their specific solvent systems. A general and standardized approach for this is outlined below, based on methodologies such as ASTM D3132, "Standard Test Method for Solubility Range of Resins and Polymers".[6][7][8]

Objective:

To determine the qualitative and, if required, quantitative solubility of this compound in a selected range of organic solvents.

Materials:

-

This compound (analytical grade)

-

A range of organic solvents of interest (analytical grade)

-

Glass vials or test tubes with closures

-

Magnetic stirrer and stir bars or vortex mixer

-

Analytical balance

-

Temperature-controlled water bath or oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

1. Qualitative Solubility Determination:

-

Step 1: Label a series of vials, one for each solvent to be tested.

-

Step 2: Add approximately 0.1 g of this compound to each vial.

-

Step 3: Add 10 mL of the respective solvent to each vial.

-

Step 4: Securely cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C).

-

Step 5: After agitation, allow the vials to stand and visually inspect for any undissolved solid.

-

Step 6: Classify the solubility as:

-

Soluble: No visible undissolved particles.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble: The solid material appears largely unchanged.

-

2. Quantitative Solubility Determination (Gravimetric Method):

-

Step 1: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Step 2: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Step 3: Carefully filter a known volume of the supernatant through a pre-weighed, fine-pored filter to remove all undissolved solids.

-

Step 4: Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

-

Step 5: Weigh the remaining solid residue.

-

Step 6: Calculate the solubility in grams per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the qualitative and quantitative solubility of a resin.

Discussion on Solvent Selection for Formulations

The choice of solvent for formulations containing this compound is critical and depends on several factors:

-

Compatibility with Co-reactants: The solvent must be compatible with the primary resin (e.g., polyester, acrylic, alkyd), catalysts, and any other additives in the formulation.

-

Volatility: The evaporation rate of the solvent will influence the application properties, such as flow, leveling, and drying time of the coating.

-

Viscosity Reduction: The solvent should effectively reduce the viscosity of the formulation to the desired level for the intended application method (e.g., spraying, brushing).

-

Regulatory and Safety Considerations: The choice of solvent will be constrained by environmental regulations (e.g., VOC content) and safety requirements (e.g., flashpoint).

Based on the qualitative data, a blend of solvents is often used to achieve the optimal balance of properties. For example, a mixture of an alcohol, a ketone, and an aromatic hydrocarbon could be a starting point for a solvent-borne coating formulation. For high-solids coatings, stronger, less volatile solvents might be preferred.

Conclusion

References

- 1. This compound CAS#: 17464-88-9 [m.chemicalbook.com]

- 2. CYMEL® 1170 - allnex [allnex.com]

- 3. Palmer Holland - CYMEL 1170 Resin - Crosslinker - Glycolurils - Acrylics [products.palmerholland.com]

- 4. specialchem.com [specialchem.com]

- 5. penpoly.com [penpoly.com]

- 6. kelid1.ir [kelid1.ir]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. standards.globalspec.com [standards.globalspec.com]

The Ascendancy of Functionalized Glycoluril Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

A comprehensive exploration into the history, synthesis, and therapeutic potential of functionalized glycoluril derivatives, providing researchers, scientists, and drug development professionals with a detailed understanding of this versatile chemical scaffold.

Introduction

First synthesized in the 19th century, glycoluril, a bicyclic bis-urea, has emerged from a simple heterocyclic compound to a cornerstone in modern medicinal and materials chemistry. The strategic functionalization of the glycoluril core has unlocked a vast chemical space, leading to the development of derivatives with a wide spectrum of applications, from potent therapeutics to advanced materials. This technical guide delves into the discovery and rich history of functionalized glycoluril derivatives, offering a detailed examination of their synthesis, physicochemical properties, and their significant impact on drug development, particularly in the realm of neuroscience.

A Historical Perspective: From Discovery to a Versatile Scaffold

The journey of glycoluril began with its initial synthesis, a reaction of urea with glyoxal. For many years, its potential remained largely untapped. However, the 20th century witnessed a burgeoning interest in the modification of the glycoluril structure. Early derivatization efforts focused on simple alkylation and acylation reactions, primarily for applications in polymer chemistry as cross-linking agents and in the formulation of explosives.

A significant turning point in the history of functionalized glycolurils was the discovery of their utility as building blocks for supramolecular structures, most notably the cucurbit[n]uril family of macrocycles. This discovery propelled glycoluril chemistry into the forefront of host-guest chemistry and molecular recognition, opening up new avenues for their application in areas such as drug delivery and sensing.

In the realm of pharmacology, the synthesis and investigation of N-substituted glycoluril derivatives led to the discovery of compounds with significant biological activity. A prime example is Mebicar (also known as Adaptol or Temgicoluril), a tetramethylated glycoluril derivative, which was developed as an anxiolytic and nootropic agent.[1][2] The success of Mebicar spurred further research into the structure-activity relationships of functionalized glycolurils, establishing them as a privileged scaffold in the design of novel therapeutics.

Synthesis and Functionalization: A Chemist's Toolkit

The synthesis of the core glycoluril structure is typically achieved through the acid-catalyzed condensation of a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative) with two equivalents of urea or a substituted urea.[3] A variety of catalysts, including protic acids (HCl, H₂SO₄) and, more recently, "green" catalysts like heteropolyoxometalates and phosphoric anhydride, have been employed to improve reaction yields and conditions.[4]

The true versatility of glycoluril lies in the myriad of ways its core structure can be functionalized. The four nitrogen atoms of the bis-urea moiety serve as primary sites for substitution, allowing for the introduction of a wide range of functional groups.

Key Functionalization Strategies:

-

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms is a common strategy to modulate the lipophilicity and steric properties of the molecule. This is exemplified by the synthesis of Mebicar.

-

N-Acylation: The reaction with acyl halides or anhydrides yields N-acyl derivatives, which can serve as prodrugs or alter the electronic properties of the molecule.

-

Hydroxymethylation and Etherification: Reaction with formaldehyde produces hydroxymethyl derivatives, which are key intermediates in the synthesis of cucurbit[n]urils and can be further modified through etherification.

-

Halogenation: The introduction of halogen atoms can influence the reactivity and biological activity of the derivatives.

The choice of synthetic route and functionalization strategy is dictated by the desired properties and application of the final compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of functionalized glycoluril derivatives, providing a comparative overview for researchers.

Table 1: Synthesis of Glycoluril Derivatives under Various Catalytic Conditions

| 1,2-Dicarbonyl Compound | Urea Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzil | Urea | None | None (Grinding) | 0.5 | 90 | [5] |

| 2,3-Butanedione | Urea | H₃PW₁₂O₄₀ | Methanol | 5.5 | 100 | |

| Glyoxal | Urea | Phosphoric Anhydride | Water | 0.17 | 79 | [4] |

| Benzil | Thiourea | None | None (Grinding) | 0.75 | 85 | [5] |

Table 2: Physicochemical Properties of Mebicar (Tetramethylglycoluril)

| Property | Value | Reference |

| IUPAC Name | 1,3,4,6-Tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | [6] |

| Molecular Formula | C₈H₁₄N₄O₂ | [6] |

| Molar Mass | 198.22 g/mol | [6] |

| Melting Point | >300 °C (decomposes) | [7][8] |

| Solubility | Sparingly soluble in water and common organic solvents | [7][8] |

| LogP | -0.9 | [6] |

| pKa | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of functionalized glycoluril derivatives.

General Procedure for the Synthesis of Glycoluril Derivatives

This protocol is a general method for the condensation of a 1,2-diketone with urea.

Materials:

-

1,2-Diketone (e.g., Benzil) (1 mmol)

-

Urea or Thiourea (2.2 mmol)

-

Acid catalyst (e.g., concentrated HCl, a few drops)

-

Ethanol

Procedure:

-

Dissolve the 1,2-diketone in a minimal amount of ethanol in a round-bottom flask.

-

Add the urea or thiourea to the solution.

-

Add the acid catalyst and stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the pure glycoluril derivative.

Preclinical Evaluation of Anxiolytic and Nootropic Activity

The following is a representative workflow for the preclinical evaluation of a novel functionalized glycoluril derivative for anxiolytic and nootropic effects.

In Vitro Assays:

-

Receptor Binding Assays: Determine the binding affinity of the compound to a panel of receptors implicated in anxiety and cognition, such as serotonin (5-HT) and norepinephrine (NE) receptors. This is typically done using radioligand binding assays.

-

Enzyme Inhibition Assays: For nootropic evaluation, assess the inhibitory activity against acetylcholinesterase (AChE) using methods like the Ellman assay to determine IC50 values.

In Vivo Behavioral Models:

-

Elevated Plus Maze (EPM): This is a widely used model to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[9]

-

Light-Dark Box Test: This model is also based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.[10]

-

Passive Avoidance Test: This test evaluates learning and memory. A longer latency to enter a previously shocked dark compartment indicates improved memory retention, a nootropic effect.

-

Morris Water Maze: This is a more complex test of spatial learning and memory. A decrease in the time taken to find a hidden platform over several trials indicates a nootropic effect.

Pharmacokinetic Studies:

-

Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts related to functionalized glycoluril derivatives.

General Synthesis of Glycoluril Derivatives

Caption: General reaction scheme for the synthesis of functionalized glycoluril derivatives.

Drug Development Workflow for Nootropic Glycoluril Derivatives

Caption: A simplified workflow for the preclinical and clinical development of nootropic glycoluril derivatives.

Proposed Signaling Pathway for the Anxiolytic Action of Mebicar

Caption: Proposed mechanism of action for the anxiolytic and nootropic effects of Mebicar.

Conclusion

Functionalized glycoluril derivatives have traversed a remarkable path from their humble beginnings to becoming a cornerstone of modern chemical and pharmaceutical research. Their synthetic tractability, coupled with the diverse range of properties achievable through functionalization, ensures their continued relevance in the pursuit of novel therapeutics and advanced materials. For researchers in drug development, the glycoluril scaffold offers a promising starting point for the design of next-generation modulators of neurological function. As our understanding of the intricate signaling pathways in the brain deepens, so too will our ability to design and synthesize functionalized glycoluril derivatives with enhanced potency, selectivity, and therapeutic efficacy. This guide serves as a foundational resource for those looking to explore and harness the immense potential of this fascinating class of molecules.

References

- 1. Role of serotonergic and noradrenergic systems in the pathophysiology of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pillintrip.com [pillintrip.com]

- 3. jetir.org [jetir.org]

- 4. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temgicoluril - Wikipedia [en.wikipedia.org]

- 7. Glycoluril and Its Chemical Properties | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 8. researchgate.net [researchgate.net]

- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril. The information is tailored for researchers, scientists, and professionals engaged in drug development and materials science, offering a consolidated resource for the characterization and preparation of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables present the available nuclear magnetic resonance (NMR) and infrared (IR) data.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The observed chemical shifts are consistent with the proposed structure.

| Chemical Shift (δ) in ppm | Assignment of Carbon Atom |

| 158.07 | Carbonyl (C=O) of the glycoluril core |

| 74.54 | Methylene bridge (CH) of the glycoluril core |

| 66.85 | Methylene (-CH₂-O) of the methoxymethyl group |

| 55.59 | Methyl (CH₃-O) of the methoxymethyl group |

| Solvent: DMSO-d₆ |

Table 2: Infrared (IR) Spectroscopy Data

While a specific spectrum from a single definitive source is not publicly available, the literature indicates that the IR spectrum of the synthesized compound conforms to its structure. The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2950 - 2850 | C-H Stretching | Aliphatic -CH₃ and -CH₂ |

| ~ 1720 - 1700 | C=O Stretching | Amide (Urea) |

| ~ 1450 | C-H Bending | Aliphatic -CH₃ and -CH₂ |

| ~ 1250 | C-N Stretching | Amine |

| ~ 1100 | C-O Stretching | Ether |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the etherification of tetramethylol glycoluril. The following protocol outlines the key steps in this process.

Materials:

-

Tetramethylol glycoluril

-

Methanol

-

Concentrated Nitric Acid (or Hydrochloric Acid) as a catalyst

-

25% Sodium Hydroxide solution

-

Benzene for recrystallization

Procedure:

-

A solution of the acid catalyst in an excess of methanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

Tetramethylol glycoluril is added to the acidic methanol solution.

-

The mixture is heated to 55°C and stirred. The reaction is typically complete when all the tetramethylol glycoluril has dissolved, which takes about one hour.

-

The reaction mixture is then cooled to a temperature of 22-23°C.

-

Neutralization is carried out by the addition of a 25% sodium hydroxide solution until a pH of approximately 8 is reached.

-

The precipitated salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure at 60°C, which leads to the precipitation of the crude product as a white solid.

-

The crude product is collected by filtration and dried.

-

Purification is achieved by recrystallization from benzene. The reported melting point of the pure compound is in the range of 116-118°C.[1]

Spectroscopic Analysis Protocols

To ensure the identity and purity of the synthesized compound, the following general spectroscopic procedures should be followed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product should be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer. The resulting spectra should be analyzed for chemical shifts, signal multiplicities, and integration to confirm the structure.

-

Infrared (IR) Spectroscopy: An IR spectrum of the solid sample should be obtained using an FTIR spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. The positions of the absorption bands should be compared with the expected values for the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the synthesis and subsequent characterization workflow for this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to the Molecular Modeling of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,4,6-Tetrakis(methoxymethyl)glycoluril (TMMG) is a versatile cross-linking agent with a rigid glycoluril core, utilized in diverse applications from coatings to advanced materials.[1][2][3][4] Understanding the conformational landscape of TMMG is paramount for predicting its reactivity, interaction with other molecules, and ultimately for the rational design of new materials. This technical guide outlines a comprehensive computational methodology for the in-depth analysis of TMMG conformations. While specific experimental data on TMMG's conformational preferences are scarce in publicly available literature, this document details a robust theoretical approach employing a combination of molecular mechanics and quantum mechanics to elucidate its structural dynamics.[1] This guide serves as a blueprint for researchers and scientists to conduct their own computational studies on TMMG and related glycoluril derivatives.

Introduction

The glycoluril scaffold, a fused bicyclic system containing two urea units, provides a rigid framework for the four methoxymethyl substituents of TMMG.[1] The flexibility of these methoxymethyl groups, however, gives rise to a complex conformational space that dictates the molecule's overall shape, polarity, and steric accessibility. These conformational isomers can have significantly different energies and populations at equilibrium, which in turn affects the macroscopic properties of materials derived from TMMG.

Computational chemistry offers powerful tools to explore this conformational landscape at an atomic level of detail.[1] Techniques such as Density Functional Theory (DFT) can be employed to optimize molecular structures and calculate their energies with high accuracy.[1][5] This guide presents a multi-step computational workflow designed to systematically explore the conformational possibilities of TMMG, identify low-energy conformers, and analyze their geometric and energetic properties.

Proposed Computational Workflow

A robust computational investigation into the conformational space of TMMG can be structured into a multi-stage process. This workflow, illustrated below, ensures a thorough yet computationally efficient exploration, starting from a broad search and progressing to high-accuracy energy calculations.

Figure 1: Proposed computational workflow for TMMG conformational analysis.

Detailed Experimental and Computational Protocols

This section provides detailed hypothetical protocols for each stage of the computational workflow. These protocols are based on established methodologies for the conformational analysis of flexible organic molecules.

Initial 3D Structure Generation

A starting 3D structure of TMMG can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw). The initial geometry should be subjected to a preliminary geometry optimization using a simple molecular mechanics force field to obtain a reasonable starting point.

Molecular Mechanics Conformational Search

A comprehensive search of the conformational space is performed using a molecular mechanics force field. This approach is computationally less expensive than quantum mechanics and allows for the exploration of a large number of potential conformations.

-

Software: A molecular modeling package such as MacroModel, MOE, or the open-source alternative RDKit can be used.

-

Force Field: A general-purpose force field like MMFF94s or GAFF is suitable for organic molecules.

-

Search Algorithm: A mixed torsional/low-mode conformational search or a Monte Carlo multiple minimum (MCMM) search is recommended to efficiently sample the potential energy surface.

-

Simulation Parameters:

-

Number of starting conformations: 10,000

-

Energy window for saving structures: 25 kJ/mol above the global minimum

-

Solvation: Implicit solvent model (e.g., Generalized Born/Surface Area - GB/SA) to mimic a condensed phase environment.

-

Clustering and Selection of Unique Conformers

The output of the conformational search will be a large number of conformers. These need to be clustered based on structural similarity to identify unique conformations.

-

Clustering Method: Root-mean-square deviation (RMSD) of atomic positions is a common metric for clustering. A cutoff of 0.5 Å can be used to group similar structures.

-

Selection Criteria: The lowest energy conformer from each cluster is selected for further analysis.

Quantum Mechanics Geometry Optimization

The unique conformers identified in the previous step are then subjected to geometry optimization using a more accurate quantum mechanics method.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a good compromise between accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice.[5]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point.

-

Dispersion Correction: It is crucial to include an empirical dispersion correction, such as Grimme's D3, to accurately model non-covalent interactions.[5]

-

Solvation: A continuum solvation model like the Polarizable Continuum Model (PCM) should be used to account for solvent effects.

Single-Point Energy Calculation

To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory.

-

Method: A double-hybrid DFT functional (e.g., B2PLYP-D3) or a larger basis set (e.g., def2-TZVP) can be employed.

Thermodynamic Analysis

Frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-